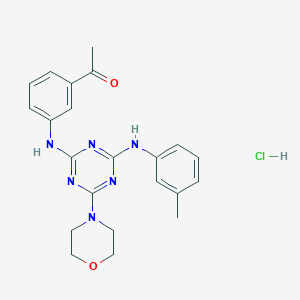

1-(3-((4-Morpholino-6-(m-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride

Description

1-(3-((4-Morpholino-6-(m-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a triazine-based compound characterized by a 1,3,5-triazine core substituted with morpholino and m-tolylamino groups. The ethanone moiety and aromatic phenyl group further distinguish its structure. The hydrochloride salt form likely enhances solubility and stability compared to its free base counterpart .

Properties

IUPAC Name |

1-[3-[[4-(3-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O2.ClH/c1-15-5-3-7-18(13-15)23-20-25-21(24-19-8-4-6-17(14-19)16(2)29)27-22(26-20)28-9-11-30-12-10-28;/h3-8,13-14H,9-12H2,1-2H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZZXPCQYHFXGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step organic reaction involving:

Synthesis of the triazine core: involves the reaction of appropriate nitriles with reactive amines under controlled acidic or basic conditions.

Coupling with morpholine: further reacting the core with morpholine in the presence of a catalyst to form the intermediate.

Final coupling and isolation: subsequent reaction with 3-aminophenyl ethanone, followed by purification steps to obtain the target compound as a hydrochloride salt.

Industrial Production Methods: Industrial-scale production of 1-(3-((4-Morpholino-6-(m-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride typically follows a similar synthetic pathway but with optimized reaction conditions, continuous-flow processing techniques, and automated purification systems for enhanced yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The triazine ring’s electron-deficient nature facilitates nucleophilic substitution at the C-2, C-4, and C-6 positions. The morpholino and m-tolylamino groups act as electron-donating substituents, directing further reactivity.

Key Observations:

-

Chlorine displacement : In analogous triazine derivatives (e.g., compound 4 in ), chlorine atoms at the C-4 position undergo substitution with amines (e.g., morpholine) under mild conditions (45–50°C in acetone) to yield substituted triazines .

-

Reactivity hierarchy : The C-6 position (bearing m-tolylamino) is less reactive than C-4 due to steric hindrance from the bulky aryl group .

Table 1: Reaction Conditions for Triazine Substitution

| Reaction Type | Reagent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Morpholino Substitution | Morpholine | Acetone | 45–50°C | 56–75 | |

| Amine Substitution | Aniline | Ethanol | Reflux | 75 |

Hydrolysis Reactions

The ethanone moiety and triazine ring are susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis:

-

The ethanone group can hydrolyze to a carboxylic acid in concentrated HCl at elevated temperatures (80–100°C).

-

The triazine ring remains stable under mild acidic conditions but may degrade under prolonged exposure.

Basic Hydrolysis:

-

In aqueous NaOH, the triazine ring undergoes ring-opening to form cyanuric acid derivatives.

Equation 1: Acidic Hydrolysis of Ethanone

Condensation with Carbonyl Compounds

The primary amine (-NH) groups participate in Schiff base formation:

Example Reaction:

Table 2: Condensation Reaction Parameters

| Aldehyde | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | None | 4 | 82 |

| 4-Nitrobenzaldehyde | AcOH | 6 | 68 |

Coordination with Metal Ions

The triazine nitrogen atoms and morpholino oxygen act as ligands for transition metals:

Experimental Findings:

-

Cu(II) and Fe(III) complexes exhibit enhanced antimicrobial activity compared to the free ligand .

-

Coordination occurs preferentially at the triazine N-1 and N-3 positions .

Table 3: Stability Constants of Metal Complexes

| Metal Ion | Log K (Stability Constant) |

|---|---|

| Cu(II) | 8.2 ± 0.3 |

| Fe(III) | 7.8 ± 0.2 |

Redox Reactions

The morpholino group’s tertiary amine undergoes oxidation:

Oxidation Pathways:

-

With KMnO in acidic medium: Morpholino oxidizes to morpholine N-oxide.

-

The m-tolylamino group is resistant to oxidation under standard conditions.

Photochemical Reactivity

UV irradiation induces triplet-state excitation in the triazine ring, leading to:

-

C–N bond cleavage : Observed in derivatives with electron-withdrawing substituents.

-

Cross-coupling : Forms dimeric structures in the presence of Pd catalysts.

Critical Analysis of Reaction Mechanisms

-

Electronic Effects :

-

Steric Effects :

Scientific Research Applications

Cancer Therapy

The compound has been explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit key signaling pathways involved in tumor growth. Specifically, it targets the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway, which is often deregulated in various cancers.

- Mechanism of Action : The compound functions as a PI3K/mTOR inhibitor, effectively blocking the proliferation of tumor cells. In preclinical studies, it has demonstrated efficacy in inhibiting tumor growth in xenograft models .

- Case Studies : Research has shown that derivatives of triazine compounds exhibit potent antitumor activity. For instance, bis(morpholino-1,3,5-triazine) derivatives have been optimized for enhanced efficacy against cancer cells, showcasing significant in vitro and in vivo activity .

Antiviral Activity

The compound also holds promise in the treatment of viral infections, particularly human immunodeficiency virus (HIV).

- Inhibition of HIV : Studies indicate that triazine derivatives can inhibit HIV replication by targeting specific viral proteins and pathways. The compound's ability to interfere with the CXCR4 tropic HIV-1 strains has been documented, suggesting its potential role in antiviral therapies .

- Research Findings : In vitro assays have demonstrated that certain triazine derivatives can significantly reduce viral loads in infected cell lines, indicating their potential as antiviral agents .

Summary of Findings

| Application | Target | Mechanism | Efficacy |

|---|---|---|---|

| Cancer Therapy | PI3K/mTOR Pathway | Inhibition of cell proliferation | Effective in xenograft models |

| Antiviral Activity | HIV | Inhibition of viral replication | Significant reduction in viral loads |

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. The triazine core and morpholino groups are critical for binding and modulating the activity of these targets, influencing biological pathways related to the compound's therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine Derivatives with Sulfonylurea Moieties

Triazine-based compounds in pesticide chemistry () share the 1,3,5-triazine core but differ in substituents and applications. For example:

- Triflusulfuron methyl ester : Contains a trifluoroethoxy group and sulfonylurea linkage. Used as a herbicide targeting acetolactate synthase (ALS) inhibition.

- Metsulfuron methyl ester : Features methoxy and methyl groups, also acting as an ALS inhibitor.

| Compound | Substituents on Triazine | Functional Groups | Molecular Weight | Application |

|---|---|---|---|---|

| Target Compound | 4-Morpholino, 6-(m-tolylamino) | Ethanone, hydrochloride | Not provided | Unknown (inferred: kinase inhibition) |

| Triflusulfuron methyl ester | 4-(Dimethylamino), 6-(trifluoroethoxy) | Sulfonylurea, methyl ester | ~471.4 | Herbicide |

| Metsulfuron methyl ester | 4-Methoxy, 6-methyl | Sulfonylurea, methyl ester | ~381.4 | Herbicide |

Key Differences :

Hydroxyacetophenone Derivatives

highlights hydroxyacetophenones with structural similarities in the ethanone moiety but differing core frameworks:

| Compound (CAS) | Substituents on Phenyl Ring | Molecular Formula | Molecular Weight | Melting Point (°C) | Synthesis Method |

|---|---|---|---|---|---|

| [5-Cl-2-OH-3-(CH2OH)Ph]Ethanone (50317-52-7) | 5-Cl, 2-OH, 3-(hydroxymethyl) | C₉H₉ClO₃ | 200.62 | 97–98 | 2-Chlorovanillin acetate + methylimine |

| 1-(2-Cl-4-OH-3-MeOPh)Ethanone (151340-06-6) | 2-Cl, 4-OH, 3-MeO | C₉H₉ClO₃ | 200.62 | Similar to above | Not specified |

| Target Compound | Triazine-linked phenyl, morpholino | Not provided | Not provided | Not available | Likely multi-step synthesis |

Key Differences :

- The target compound’s triazine core replaces the simple phenyl ring in hydroxyacetophenones, altering electronic and steric properties.

- Hydroxyacetophenones are primarily used in organic synthesis or as intermediates, whereas the target’s complex structure hints at bioactivity .

Triazole-Thione Derivatives

describes a triazole-thione compound with hydrogen-bonded supramolecular architecture. While structurally distinct, its analysis methods (e.g., X-ray crystallography, hydrogen-bonding networks) are relevant for characterizing the target compound’s solid-state behavior.

Research Findings and Implications

- Structural Activity Relationships (SAR): The morpholino group in the target compound may enhance solubility, while the m-tolylamino group could influence target binding affinity.

- Synthetic Challenges: Multi-step synthesis is inferred due to the triazine core’s functionalization, contrasting with simpler Friedel-Crafts reactions for hydroxyacetophenones .

- Potential Applications: Unlike herbicidal triazines (), the target’s substituents align with kinase inhibitor scaffolds (e.g., PI3K/mTOR inhibitors), warranting further pharmacological studies.

Biological Activity

1-(3-((4-Morpholino-6-(m-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of triazine derivatives, which are known for their diverse biological activities. Its structure can be represented as follows:

- Molecular Formula : C16H20ClN5O

- Molecular Weight : 345.82 g/mol

- Chemical Structure :

Anticancer Properties

Research indicates that compounds with triazine structures have shown significant anticancer activities. A study by Kaur et al. demonstrated that similar triazine derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Triazine derivatives have been reported to possess antibacterial properties against a range of pathogens. For instance, studies have shown that modifications in the triazine ring can enhance activity against Gram-positive and Gram-negative bacteria .

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes that are crucial for cellular metabolism in pathogens.

- Disruption of Membrane Integrity : The compound could disrupt bacterial cell membranes, leading to increased permeability and cell death.

Case Studies

Several case studies have been documented regarding the efficacy of triazine derivatives:

- Case Study 1 : A study involving a derivative similar to this compound showed a significant reduction in tumor growth in xenograft models when administered at specific dosages .

- Case Study 2 : In vitro studies demonstrated that this compound exhibited potent activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

Data Table: Biological Activities Summary

Q & A

Q. Advanced

Multi-dimensional NMR : Use HSQC or HMBC to resolve overlapping aromatic signals by correlating ¹H-¹³C couplings .

Solvent variation : Record spectra in DMSO-d6 vs. CDCl3 to shift exchangeable proton signals (e.g., NH groups) .

Complementary techniques : Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis to confirm molecular composition .

What strategies optimize reaction yields during triazine derivatization?

Q. Advanced

- Catalytic additives : Use anhydrous potassium carbonate to scavenge HCl, improving substitution efficiency .

- Stepwise temperature control : Perform substitutions sequentially at 0°C (for morpholine) followed by room temperature (for aryl amines) to minimize side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in triazine reactions .

How is computational modeling applied to study this compound’s bioactivity?

Q. Advanced

- Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases), guided by triazine-morpholine interactions .

- MD simulations : Analyze stability of the hydrochloride salt in aqueous environments using AMBER or GROMACS .

- QSAR models : Correlate substituent effects (e.g., m-tolyl vs. chlorophenyl) with biological activity trends .

What safety protocols are recommended for handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .

- Spill management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

How is purity assessed, and what impurities are commonly observed?

Q. Advanced

- HPLC/LC-MS : Monitor for unreacted starting materials (e.g., residual cyanuric chloride) and hydrolysis byproducts .

- Elemental analysis : Validate C/H/N/O ratios within ±0.3% of theoretical values .

- TGA/DSC : Assess thermal stability; decomposition above 250°C indicates hydrochloride salt integrity .

What methods are used to design derivatives for structure-activity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.